molecular formula C10H7NO2 B1499110 4-(Oxazol-4-yl)benzaldehyde

4-(Oxazol-4-yl)benzaldehyde

Cat. No.: B1499110
M. Wt: 173.17 g/mol
InChI Key: HBWLOCQUWHHKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Oxazol-4-yl)benzaldehyde (CAS 179057-31-9) is a high-purity benzaldehyde derivative incorporating an oxazole heterocycle. This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its molecular formula is C10H7NO2, and it has a molecular weight of 173.17 g/mol . The structure features two distinct reactive sites: the aldehyde group, which allows for further functionalization through condensation or nucleophilic addition reactions, and the electron-rich oxazole ring, a privileged scaffold in drug discovery . This makes it a key intermediate for constructing more complex molecules, particularly in the synthesis of potential active pharmaceutical ingredients (APIs) and other fine chemicals . Research applications include its use as a core structure in the development of heteroaryl analogs for biological evaluation. Compounds with similar aromatic heterocyclic cores, such as isoxazoles and oxazoles, have been investigated as potent inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1), a target for developing anti-obesity agents . The oxazole ring, as part of a benzaldehyde conjugate, can contribute to desired physicochemical properties in a molecule, such as influencing lipophilicity and solubility, which are critical parameters in lead optimization during drug development . This product is intended for use in synthetic organic chemistry, biotechnology research, and as a pharmaceutical intermediate . It is supplied with a guaranteed purity of >99% (as confirmed by LCMS, GCMS, HPLC, and NMR analysis) to ensure consistent and reliable research outcomes . A Certificate of Analysis (COA) is available upon request. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(1,3-oxazol-4-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-5-8-1-3-9(4-2-8)10-6-13-7-11-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWLOCQUWHHKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=COC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations for 4 Oxazol 4 Yl Benzaldehyde

Established and Novel Synthetic Routes to 4-(Oxazol-4-yl)benzaldehyde

The synthesis of this compound can be approached through various strategies that prioritize either the formation of the oxazole (B20620) ring from precursors attached to the benzene (B151609) ring or the coupling of a pre-formed oxazole with a benzene derivative.

Strategies for Oxazole Ring Formation and Coupling

The construction of the oxazole ring is a cornerstone of the synthesis. Several classical and modern methods are employed, each offering distinct advantages in terms of substrate scope and reaction conditions.

Van Leusen Oxazole Synthesis : This is one of the most direct and widely utilized methods for preparing 4- or 5-substituted oxazoles. nih.gov The reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govijpsonline.com In this context, 4-formylbenzonitrile or a protected terephthalaldehyde could react with TosMIC to yield the desired product. The reaction proceeds through an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to form the aromatic oxazole ring. nih.govijpsonline.com The use of ionic liquids as a solvent has been shown to improve yields and allow for solvent reuse. ijpsonline.com

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com To synthesize this compound via this route, a precursor such as 2-(acylamino)-1-(4-formylphenyl)ethan-1-one would be required. Dehydrating agents like sulfuric acid or phosphorus oxychloride are typically used to facilitate the ring closure. pharmaguideline.com

Bredereck Reaction : This approach synthesizes oxazoles by reacting α-haloketones with amides. ijpsonline.com For the target molecule, this would involve reacting an α-haloketone derivative of 4-acetylbenzaldehyde with a suitable amide.

Cook-Heilbron Synthesis : This involves the reaction of α-aminonitriles with aldehydes or ketones. It offers another pathway to the oxazole core, contingent on the availability of the appropriate substituted precursors.

Modern variations often employ microwave assistance or novel catalysts to improve reaction efficiency and yield.

Approaches to Aldehyde Group Introduction and Precursor Chemistry

The aldehyde functionality is a key reactive handle on the molecule. Its introduction can be managed at different stages of the synthesis.

Starting from Benzaldehyde (B42025) Derivatives : The most convergent approach is to use a substituted benzaldehyde as a foundational building block. The van Leusen reaction, for example, directly utilizes an aldehyde. nih.gov A precursor like terephthalaldehyde can be reacted with TosMIC, leading directly to the formation of the 5-substituted oxazole ring attached to the benzaldehyde moiety. nih.gov

In-situ Aldehyde Formation : An alternative strategy involves the in-situ oxidation of precursor functional groups. For instance, a starting material like (4-(oxazol-5-yl)phenyl)methanol or 4-methyl-1-(oxazol-5-yl)benzene could be synthesized first, followed by a selective oxidation step to reveal the aldehyde group. Reagents such as manganese dioxide (MnO2) or Dess-Martin periodinane are effective for such transformations. A modified van Leusen protocol has been developed where (het)aryl methyl alcohols are converted to the aldehyde in-situ, which then reacts with TosMIC. nih.gov

Use of Protected Aldehydes : To avoid unwanted side reactions with the aldehyde group during the oxazole formation, it can be protected as an acetal. The acetal group is stable under many reaction conditions used for ring formation and can be easily deprotected using mild acidic conditions in the final step of the synthesis.

The table below summarizes common precursors for the introduction of the aldehyde group.

Table 1: Precursor Strategies for Aldehyde Group Introduction

Precursor Molecule Synthetic Strategy Key Reagents/Reaction
Terephthalaldehyde Direct use of aldehyde TosMIC, K2CO3 (van Leusen)
4-Formylbenzonitrile Aldehyde as starting point Conversion of nitrile to oxazole component
(4-(Oxazol-5-yl)phenyl)methanol Post-oxazole formation oxidation MnO2, PCC, Dess-Martin periodinane

Metal-Catalyzed Reactions for Selective Synthesis

Metal catalysis plays a crucial role in modern organic synthesis, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds required for constructing this compound.

Palladium-Catalyzed Cross-Coupling : Reactions like the Suzuki-Miyaura coupling are highly effective. This strategy would involve coupling a 4-formylphenylboronic acid derivative with a 4-halooxazole, or conversely, a 4-(dihydroxyboryl)oxazole with a 4-halobenzaldehyde. Palladium catalysts such as Pd(PPh3)4 are commonly used. organic-chemistry.org Direct arylation, where a C-H bond on the oxazole ring is directly coupled with an aryl halide, is another powerful palladium-catalyzed method. organic-chemistry.org

Copper-Catalyzed Reactions : Copper catalysts are often used for tandem oxidative cyclization reactions to form polysubstituted oxazoles under mild conditions. organic-chemistry.org They can also be employed in coupling reactions, sometimes in conjunction with palladium, to facilitate direct arylation. ijpsonline.com

Nickel-Catalyzed Coupling : Nickel catalysts can be used as an alternative to palladium for Suzuki-Miyaura coupling reactions, offering a more economical option for large-scale synthesis. ijpsonline.com

The choice of catalyst and reaction conditions allows for high selectivity and functional group tolerance, which is critical when dealing with a molecule containing a reactive aldehyde group.

Table 2: Metal-Catalyzed Reactions in Synthesis

Reaction Type Metal Catalyst Typical Reactants
Suzuki-Miyaura Coupling Palladium (e.g., Pd(PPh3)4), Nickel 4-Formylphenylboronic acid + 4-Halooxazole
Direct C-H Arylation Palladium, Copper Oxazole + 4-Halobenzaldehyde

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. For the synthesis of this compound, this involves studying the intermediates and energetic pathways of the core reactions.

Identification of Reaction Intermediates and Transition States

The pathways leading to the final product are often populated by short-lived, highly reactive intermediates.

Oxazoline Intermediate in Van Leusen Synthesis : The mechanism of the van Leusen reaction is well-studied. The first step is the deprotonation of TosMIC by a base. The resulting anion attacks the carbonyl carbon of the benzaldehyde derivative. The subsequent intramolecular cyclization between the resulting alkoxide and the isocyano group forms a five-membered oxazoline intermediate. nih.govijpsonline.com This intermediate is not typically isolated. The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), which drives the aromatization to the stable oxazole ring. nih.gov

Hemiaminal and Iminium Intermediates : In syntheses that involve the reaction of amines with carbonyls, such as the initial step of some multicomponent reactions, a tetrahedral hemiaminal is formed as the first intermediate. mdpi.com Dehydration of the hemiaminal can lead to an iminium intermediate. In the context of certain amine-catalyzed reactions that could produce aromatic aldehydes, enamine-iminium intermediates have been identified through isotopic labeling and spectroscopic studies. nih.govnih.gov

Ketyl Radical Intermediates : In electroreductive coupling reactions of benzaldehyde, ketyl radical intermediates (Ph-C•-OH) have been proven to be key. nih.gov While not part of the primary synthetic routes to the target molecule, understanding such intermediates is crucial if reductive conditions are present, as they can lead to dimerization side products like hydrobenzoin. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping reaction pathways. They allow for the calculation of the structures and energies of transition states and intermediates that are too transient to be observed experimentally. nih.govresearchgate.net

Kinetic and Thermodynamic Aspects of Formation Reactions

The efficiency and outcome of a synthesis are governed by the kinetics (reaction rates) and thermodynamics (stability) of the steps involved.

Thermodynamic Driving Force : The final step in many oxazole syntheses, particularly the van Leusen and Robinson-Gabriel reactions, is an elimination or dehydration step that results in the formation of the aromatic oxazole ring. The high stability of the aromatic system provides a strong thermodynamic driving force for the reaction, ensuring high conversion of the intermediate to the final product.

Kinetic Control : In reactions with multiple potential outcomes, the product distribution can be determined by the relative rates of competing pathways. For instance, in metal-catalyzed C-H activation, the selectivity for a specific C-H bond is a matter of kinetic control, influenced by the catalyst, ligand, and directing groups. The reaction conditions (temperature, solvent, catalyst) are optimized to favor the transition state with the lowest activation energy, leading to the desired product.

Influence of Substituents : The electronic nature of substituents on the benzaldehyde ring can significantly impact reaction kinetics. Electron-withdrawing groups on the aromatic aldehyde can increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack and accelerating reactions like the van Leusen synthesis. mdpi.com Conversely, electron-donating groups may slow down this step. These electronic effects have been observed in studies of hemiaminal and imine formation from substituted benzaldehydes. mdpi.com

Detailed kinetic studies, often involving monitoring reactant and product concentrations over time, combined with computational analysis of reaction energy profiles, provide a comprehensive understanding of the factors that control the synthesis of this compound.

Green Chemistry Approaches and Sustainable Synthesis Protocols

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like this compound to minimize environmental impact and enhance efficiency. These approaches prioritize the use of less hazardous substances, alternative energy sources, and efficient reaction conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enabling reactions under solvent-free conditions. The synthesis of 5-substituted oxazoles, structurally related to the target compound, has been successfully achieved using microwave irradiation.

A notable example is the synthesis of 4-(oxazol-5-yl)benzonitrile, which can be adapted for the synthesis of this compound. This method involves a [3+2] cycloaddition reaction between an aryl aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). The use of microwave irradiation significantly reduces the reaction time compared to conventional heating.

Detailed research findings have shown that the choice of base and solvent can be critical in directing the outcome of the reaction. For instance, using potassium phosphate as a base in isopropanol under microwave irradiation has proven effective for the synthesis of 5-aryl oxazoles. semanticscholar.orgdurham.ac.uknih.gov A proposed reaction for the synthesis of the analogous 4-(oxazol-5-yl)benzonitrile is presented below.

Reaction Scheme for a Structurally Similar Compound:

4-cyanobenzaldehyde + p-toluenesulfonylmethyl isocyanide (TosMIC) --(K₃PO₄, Isopropanol, Microwave)--> 4-(Oxazol-5-yl)benzonitrile

The following table summarizes the reaction conditions for the microwave-assisted synthesis of 5-substituted oxazoles, which could be extrapolated for the synthesis of this compound.

ReactantsBaseSolventPower (W)Time (min)Yield (%)Reference
Aryl Aldehyde, TosMICK₃PO₄Isopropanol350893-96 semanticscholar.orgnih.gov
Aryl Aldehyde, TosMICK₂CO₃Methanol--High mdpi.comnih.gov

This interactive data table summarizes key findings from studies on the microwave-assisted synthesis of oxazole derivatives.

Solvent-free or solid-phase synthesis under microwave irradiation offers further environmental benefits by reducing solvent waste. While specific solvent-free syntheses for this compound are not extensively documented, the general trend in green chemistry suggests this as a promising area for future research.

Biocatalytic Approaches:

Biocatalysis utilizes enzymes or whole microorganisms to catalyze chemical reactions, often with high selectivity and under mild conditions. While the direct biocatalytic synthesis of this compound is not yet reported, related research provides insights into potential strategies.

The biosynthesis of oxazoles in nature occurs through the cyclization and oxidation of serine or threonine residues in nonribosomal peptides, a process catalyzed by enzymes. wikipedia.org This natural precedent suggests the feasibility of developing enzymatic methods for oxazole synthesis.

In a broader context of green chemistry, natural clays have been employed as biocatalysts in the synthesis of 2,4-disubstituted oxazoles. tandfonline.com This approach, which involves the condensation of substituted acetophenones with urea (B33335) or thiourea (B124793), demonstrates the potential of using naturally occurring and environmentally benign catalysts for oxazole ring formation. tandfonline.com Future research could explore the use of specific enzymes or engineered microorganisms for the targeted synthesis of 4-aryl oxazoles.

Flow Chemistry Applications:

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of oxazoles is a growing area of interest.

A fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been developed, demonstrating the feasibility of producing these heterocycles in a continuous manner. durham.ac.ukacs.org This system utilizes a multipurpose mesofluidic flow reactor and can produce gram quantities of the desired products. durham.ac.ukacs.org Another study reports a rapid flow synthesis of oxazoles from the corresponding oxazolines, which are prepared from β-hydroxy amides. rsc.org The oxidation of oxazolines to oxazoles is achieved using a packed-bed reactor containing manganese dioxide. rsc.org

While these methods have not been specifically applied to the synthesis of this compound, they establish a strong foundation for the development of such a process. A potential flow chemistry approach could involve the continuous reaction of a suitable benzaldehyde derivative with a reagent like TosMIC, followed by in-line purification.

The table below outlines the key features of flow chemistry systems used for the synthesis of substituted oxazoles.

Synthesis TypeReactor TypeKey FeaturesThroughputReference
4,5-Disubstituted OxazolesMesofluidic Flow ReactorAutomated, on-chip mixing, solid-supported reagentsGram quantities durham.ac.ukacs.org
Oxazoles from OxazolinesPacked-Bed ReactorRapid oxidation, continuous process- rsc.org

This interactive data table highlights the characteristics of flow chemistry setups for oxazole synthesis.

The integration of biocatalysis and flow chemistry could offer a particularly powerful and sustainable approach to the synthesis of this compound and other valuable chemical compounds.

Reactivity Profiles and Transformational Chemistry of 4 Oxazol 4 Yl Benzaldehyde

Chemical Transformations at the Aldehyde Moiety

The formyl group (-CHO) attached to the benzene (B151609) ring is a versatile functional group that serves as a key site for a variety of chemical transformations. Its electrophilic carbon atom is a prime target for nucleophiles, and the group can readily undergo both oxidation and reduction.

Nucleophilic Addition and Condensation Reactions

The aldehyde group of 4-(Oxazol-4-yl)benzaldehyde is electrophilic and readily undergoes nucleophilic addition. This is often followed by a dehydration step, leading to a condensation product. Such reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.

One of the most common condensation reactions for aldehydes is the Knoevenagel condensation , which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, malononitrile) in the presence of a weak base. researchgate.netnih.gov This reaction is a powerful tool for forming carbon-carbon double bonds. nih.gov For this compound, this would lead to the formation of a benzylidene derivative.

Another significant multicomponent reaction is the Biginelli reaction , an acid-catalyzed cyclocondensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). beilstein-journals.org This reaction provides a straightforward route to dihydropyrimidinones and their thio-analogs, which are valuable scaffolds in medicinal chemistry. beilstein-journals.org

The aldehyde can also react with amines. For instance, reaction with a tertiary aromatic amine like N,N-dimethylaniline in the presence of a strong acid can lead to the formation of triphenylmethane (B1682552) dyes, such as malachite green. youtube.com Condensation with primary amines would yield Schiff bases (imines), while reaction with hydrazines can form hydrazones. mdpi.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reaction TypeNucleophile/ReagentsGeneral Product
Knoevenagel CondensationActive methylene compounds (e.g., Malononitrile (B47326), Diethyl malonate) + BaseBenzylidene derivatives
Biginelli ReactionEthyl acetoacetate (B1235776) + Urea/Thiourea + Acid catalystDihydropyrimidinone/-thione derivatives
Schiff Base FormationPrimary amines (R-NH₂)Imines (Schiff bases)
Hydrazone FormationHydrazine (H₂NNH₂) or derivativesHydrazones
Hemiaminal Formation4-Amino-1,2,4-triazole derivativesStable hemiaminals

Oxidation and Reduction Pathways of the Formyl Group

The formyl group of this compound can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing pathways to different classes of compounds.

Oxidation: Aromatic aldehydes are readily oxidized to carboxylic acids. researchgate.net A common and potent oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄), which can be used under acidic, basic, or neutral conditions. sphinxsai.comjocpr.com The reaction proceeds with high yield, converting the benzaldehyde (B42025) derivative into the corresponding benzoic acid. jocpr.comresearchgate.net Other oxidizing agents like dichromates can also be employed. researchgate.net The ease of this oxidation means that on exposure to air, benzaldehydes can undergo autoxidation to form benzoic acid. researchgate.net

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 4-(Oxazol-4-yl)benzyl alcohol. A standard reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). rsc.org This reagent is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones without affecting other functional groups like esters or the oxazole (B20620) ring. The kinetics of such reductions can be monitored using UV-vis spectroscopy. rsc.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but NaBH₄ offers better chemoselectivity.

Table 2: Oxidation and Reduction of the Formyl Group

TransformationReagentProduct
OxidationPotassium permanganate (KMnO₄)4-(Oxazol-4-yl)benzoic acid
OxidationPotassium dichromate (K₂Cr₂O₇) / H⁺4-(Oxazol-4-yl)benzoic acid
ReductionSodium borohydride (NaBH₄)4-(Oxazol-4-yl)benzyl alcohol
ReductionLithium aluminum hydride (LiAlH₄)4-(Oxazol-4-yl)benzyl alcohol

Olefination and Carbon-Carbon Bond Forming Reactions

Olefination reactions convert the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene). The most prominent of these is the Wittig reaction . organic-chemistry.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which is generated by treating a phosphonium salt with a strong base. organic-chemistry.orgmasterorganicchemistry.com The ylide attacks the electrophilic aldehyde carbon, forming a four-membered oxaphosphetane intermediate. organic-chemistry.orgmasterorganicchemistry.com This intermediate then decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide, the latter being the driving force for the reaction. organic-chemistry.org

The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally produce (E)-alkenes, whereas non-stabilized (or reactive) ylides typically yield (Z)-alkenes. organic-chemistry.org By choosing the appropriate Wittig reagent, a wide variety of substituted alkenes can be synthesized from this compound. For example, reacting it with (carbomethoxymethylene)triphenylphosphorane would yield the corresponding cinnamate (B1238496) ester. researchgate.net

Table 3: Wittig Olefination of this compound

Wittig Reagent (Ylide)Expected Alkene ProductPredominant Stereoisomer
Ph₃P=CH₂ (Methylidenetriphenylphosphorane)4-(4-Vinyloxazol-4-yl)benzeneN/A
Ph₃P=CHCO₂Et (Carboethoxymethylidene)triphenylphosphorane)Ethyl 3-(4-(oxazol-4-yl)phenyl)acrylate(E)-isomer
Ph₃P=CHPh (Benzylidenetriphenylphosphorane)4-(4-Styryloxazol-4-yl)benzene(Z)-isomer (typically)

Reactivity of the Oxazole Heterocycle

The oxazole ring is an aromatic heterocycle with specific reactivity patterns influenced by the presence of both an oxygen and a nitrogen atom. It is generally an electron-deficient ring system. pharmaguideline.com

Electrophilic and Nucleophilic Aromatic Substitution on the Oxazole Ring

Electrophilic Aromatic Substitution: The oxazole ring is generally resistant to electrophilic substitution unless activated by electron-donating groups. pharmaguideline.comtandfonline.com The order of reactivity for electrophilic attack on the unsubstituted oxazole ring is C4 > C5 > C2. pharmaguideline.com In this compound, the ring is substituted at the C4 position with a phenyl group that contains a deactivating aldehyde group. This substitution pattern and the inherent electron-deficient nature of the oxazole ring make further electrophilic substitution challenging. pharmaguideline.com Reactions like nitration or sulfonation are unlikely to occur on the oxazole ring under standard conditions. pharmaguideline.com

Nucleophilic Aromatic Substitution: Nucleophilic substitution reactions are also uncommon for the oxazole ring and typically require a good leaving group at an electron-deficient position, most notably the C2 position. pharmaguideline.comwikipedia.org In many cases, nucleophilic attack leads to ring cleavage rather than substitution. pharmaguideline.comtandfonline.com For this compound, which is unsubstituted at the C2 and C5 positions, direct nucleophilic aromatic substitution on the oxazole ring is not a favored pathway. However, deprotonation at the C2 position can be achieved using strong bases like organolithium reagents, creating a nucleophilic center that can then react with electrophiles. wikipedia.org

Ring-Opening, Rearrangement, and Cycloaddition Reactions

Ring-Opening and Rearrangement: The oxazole ring can undergo cleavage when treated with certain reagents. For example, reaction with ammonia (B1221849) or formamide (B127407) can lead to ring-opening and subsequent recyclization to form an imidazole. pharmaguideline.com Oxazoles are also known to undergo thermal rearrangements, such as the Cornforth rearrangement, where a 4-acyloxazole rearranges with the acyl group and the C5 substituent exchanging positions. wikipedia.org More recently, novel skeletal rearrangements of oxazoles to form larger rings like azepines or different heterocycles like pyrroles have been developed through electrocyclization processes. nih.gov

Cycloaddition Reactions: Oxazoles can participate as the diene component in Diels-Alder reactions, particularly inverse-electron-demand Diels-Alder reactions, due to their electron-deficient nature. wikipedia.orgacs.org The reactivity in these [4+2] cycloadditions is enhanced by the presence of electron-donating substituents on the oxazole ring or by activation of the oxazole nitrogen with a Lewis or Brønsted acid. pharmaguideline.comacs.org These reactions provide a synthetic route to pyridine (B92270) derivatives after the initial cycloadduct undergoes further transformations. wikipedia.org Oxazoles can also undergo [3+2] cycloaddition reactions, for example with diazo compounds in the presence of light, to form other complex structures. acs.org The specific participation of this compound in such reactions would depend on the reaction conditions and the nature of the dienophile or dipolarophile. nih.gov

Transition Metal-Catalyzed Functionalizations of the Oxazole Core

The oxazole core of this compound presents reactive C-H bonds that are amenable to functionalization through transition metal catalysis. Specifically, the C2 and C5 positions of the oxazole ring are targets for direct arylation, olefination, and other cross-coupling reactions, which serve to elaborate the molecular structure. Palladium-catalyzed reactions are particularly prominent in this field, offering pathways to functionalize the traditionally inert C-H bonds of heteroaromatics. acs.org

Direct C-H arylation allows for the formation of C-C bonds between the oxazole core and various aryl or heteroaryl partners. tandfonline.com Methodologies have been developed that exhibit high regioselectivity for either the C2 or C5 position, often controlled by the choice of ligand, base, and solvent. For a substrate like this compound, functionalization would be anticipated at the C2 and C5 positions, as the C4 position is already substituted. Palladium catalysts, in combination with specific phosphine (B1218219) ligands, can selectively activate one of these sites. For instance, studies on other oxazoles have shown that C5 arylation is often favored in polar solvents, while C2 arylation can be preferred in nonpolar environments. tandfonline.com These transformations typically proceed efficiently with a range of aryl halides (bromides, chlorides) and triflates as coupling partners. tandfonline.com

Beyond arylation, palladium-catalyzed C-H olefination has been demonstrated on oxazole rings under mild, oxidative conditions. acs.org This reaction introduces alkenyl groups, providing a route to more complex derivatives. While much of the reported work focuses on C4-olefination, the principles of C-H activation can be extended to other positions on the ring, provided the appropriate directing groups or electronic biases are present. The aldehyde group on the phenyl ring of this compound is generally compatible with these palladium-catalyzed conditions, allowing for selective modification of the oxazole core without interfering with the aldehyde functionality.

The following table summarizes typical conditions for the palladium-catalyzed C-H functionalization of oxazole rings, which are applicable to the C2 and C5 positions of this compound.

Reaction TypeCatalyst/PrecatalystLigandBaseSolventRegioselectivityRef.
C5-Arylation Pd(OAc)₂SPhos, RuPhosK₂CO₃, Cs₂CO₃DMA, DioxaneC5 tandfonline.com
C2-Arylation Pd(OAc)₂P(o-tol)₃, XPhosK₂CO₃, Cs₂CO₃Toluene, MesityleneC2 tandfonline.com
C-H Olefination Pd(OAc)₂NoneAg₂CO₃DioxaneC4 (extendable) acs.org

Chemo-, Regio-, and Stereoselective Reactions Involving Both Functional Groups

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a nuanced oxazole heterocycle, opens the possibility for complex transformations that involve both moieties. While specific tandem reactions for this exact molecule are not extensively documented, the distinct reactivity of each group allows for the rational design of chemo-, regio-, and stereoselective processes. mdpi.com

One potential avenue for such reactivity involves tandem reactions where an initial transformation of the aldehyde group triggers a subsequent reaction with the oxazole ring. liberty.eduliberty.eduorganic-chemistry.org For instance, reduction of the aldehyde to a primary alcohol could be followed by an intramolecular cyclization. Under acidic conditions, the newly formed benzylic alcohol could potentially act as an electrophile, targeting the nucleophilic N3 atom or the electron-rich C5 position of the oxazole ring to form fused heterocyclic systems. The regioselectivity of such a cyclization would be dictated by the stability of the transition states leading to different ring sizes.

Alternatively, the oxazole ring could direct reactions on the aromatic ring. The nitrogen atom of the oxazole could function as a directing group in ortho-lithiation or transition metal-catalyzed C-H activation of the benzaldehyde ring, enabling functionalization at the position ortho to the oxazol-4-yl substituent. liberty.eduliberty.edu This would be a powerful strategy for synthesizing tri-substituted benzene derivatives with high regiocontrol.

Chemoselective reactions that differentiate between the two functional groups are also critical. N-heterocyclic carbene (NHC) catalysis, for example, is known to selectively activate aldehydes in the presence of other functional groups, leading to a variety of transformations. ntu.edu.sg In the context of this compound, an NHC could selectively generate an acyl azolium intermediate from the aldehyde group, which could then react with a suitable partner, leaving the oxazole ring untouched. ntu.edu.sgresearchgate.net Conversely, the oxazole can act as a diene in Diels-Alder reactions, a reactivity that could potentially be tuned by the electronic influence of the para-formyl group. pharmaguideline.comclockss.org The cycloaddition would occur across the C2 and C5 positions of the oxazole ring, and the stereoselectivity would be governed by the nature of the dienophile. pharmaguideline.com

Derivatization and Advanced Functionalization Strategies of 4 Oxazol 4 Yl Benzaldehyde

Synthesis of Iminoid and Azomethine Derivatives for Ligand and Material Applications

The reaction of 4-(oxazol-4-yl)benzaldehyde with primary amines is a straightforward and efficient method for synthesizing iminoid and azomethine derivatives, commonly known as Schiff bases. biointerfaceresearch.com This condensation reaction typically involves heating the aldehyde and amine in a suitable solvent, often with acid catalysis, to form the characteristic C=N double bond. orientjchem.orgredalyc.org The resulting Schiff bases are valuable for their applications as ligands for metal complexes and as functional organic materials.

The oxazole (B20620) nitrogen and the imine nitrogen can act as a bidentate N,N-donor system, capable of coordinating with a variety of transition metals. The electronic properties of the resulting metal complexes can be tuned by modifying the substituent on the imine nitrogen. For example, reaction with aniline (B41778) derivatives can introduce different electronic and steric features to the ligand framework. These metal complexes have potential applications in catalysis, sensing, and as light-emitting materials.

Table 1: Synthesis of Azomethine Derivatives from this compound

Reactant 2 (Primary Amine) Product (Azomethine) Potential Application
Aniline N-(4-(oxazol-4-yl)benzylidene)aniline Metal Ligand
4-Methoxyaniline 4-methoxy-N-(4-(oxazol-4-yl)benzylidene)aniline Organic Material
2-Amino-1,3-thiazole N-(4-(oxazol-4-yl)benzylidene)thiazol-2-amine Bidentate Ligand

The synthesis of these derivatives is often high-yielding and can be achieved through various methods, including conventional heating, microwave assistance, or even solvent-free grinding techniques for a greener approach. biointerfaceresearch.comrsc.org The resulting azomethine compounds are often crystalline solids, and their structures can be confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. researchgate.netnih.gov

Preparation of Heterocyclic Systems via Condensation Reactions

The aldehyde functionality of this compound serves as a key electrophilic partner in various condensation reactions to construct more complex heterocyclic systems. These reactions often involve the formation of new rings, leading to molecules with diverse structures and potential biological activities.

One common strategy is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds in the presence of a base. For instance, reaction with malononitrile (B47326) would yield 2-(4-(oxazol-4-yl)benzylidene)malononitrile, a precursor for the synthesis of various pyridine (B92270) and pyran derivatives. Similarly, condensation with hippuric acid derivatives in the Erlenmeyer-Plöchl reaction can lead to the formation of azlactones (oxazolones), which are important intermediates in amino acid synthesis and can serve as building blocks for other heterocycles. crpsonline.comnih.gov

The Biginelli reaction, a one-pot multicomponent reaction, offers another pathway to complex heterocycles. beilstein-journals.org Reacting this compound with a β-ketoester (like ethyl acetoacetate) and urea (B33335) or thiourea (B124793) can produce dihydropyrimidinones or dihydropyrimidinethiones, respectively. These scaffolds are of significant interest in medicinal chemistry.

Table 2: Examples of Heterocycle Synthesis from this compound

Reaction Type Key Reagents Resulting Heterocyclic System
Erlenmeyer-Plöchl Benzoyl glycine, Acetic Anhydride 4-(4-(oxazol-4-yl)benzylidene)-2-phenyloxazol-5(4H)-one
Biginelli Reaction Ethyl acetoacetate (B1235776), Urea 5-(ethoxycarbonyl)-6-methyl-4-(4-(oxazol-4-yl)phenyl)-3,4-dihydropyrimidin-2(1H)-one

These condensation reactions significantly expand the chemical space accessible from this compound, providing routes to a wide array of fused and polycyclic heterocyclic compounds.

Incorporation into Polymer and Macromolecular Architectures

The reactivity of the aldehyde group makes this compound a suitable monomer for incorporation into polymers and other macromolecular structures. Poly(azomethine)s, for example, can be synthesized through the polycondensation of this compound with diamines. These polymers are known for their thermal stability, semiconducting properties, and potential for use in optoelectronic devices.

Another approach involves grafting the molecule onto existing polymer backbones. For instance, polymers containing primary amine or alcohol functionalities can be modified with this compound. The alcohol groups can be converted to better leaving groups (like mesylates) to react with nucleophiles, or carbodiimide (B86325) chemistry can be used to couple the aldehyde-containing molecule to the polymer. researchgate.net This functionalization introduces the oxazole-phenyl moiety as a side chain, which can influence the polymer's properties, such as its thermal behavior, solubility, and ability to coordinate with metal ions.

Furthermore, this compound can be utilized in the formation of hydrogels based on reversible Schiff base linkages. researchgate.net The reaction of the aldehyde with polymers containing multiple amine groups can lead to cross-linked networks. The dynamic nature of the imine bond can impart self-healing properties to these materials.

Design and Synthesis of Chiral Derivatives for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis. chimia.chresearchgate.net this compound is an attractive scaffold for the design of new chiral ligands due to the presence of the coordinating oxazole nitrogen and the reactive aldehyde group.

A primary strategy involves the condensation of the aldehyde with a chiral primary amine to form a chiral Schiff base. The resulting P,N- or N,N-ligand (if the amine contains another donor atom) can create a chiral environment around a metal center, enabling enantioselective transformations. For example, reacting this compound with a chiral amino alcohol would yield a chiral ligand that can coordinate to metals through the oxazole nitrogen and the imine nitrogen or oxygen.

Chiral oxazolines are a well-established class of ligands in asymmetric catalysis. dicp.ac.cnlnpu.edu.cn While this compound already contains an oxazole, further modification can introduce chirality. For instance, a chiral auxiliary could be attached to the phenyl ring, or the aldehyde could be used as a starting point for a multi-step synthesis to build a chiral oxazoline (B21484) structure adjacent to the existing oxazole ring. researchgate.net The development of such ligands is crucial for advancing stereoselective control in chemical reactions. dicp.ac.cn

Table 3: Strategies for Chiral Derivative Synthesis

Strategy Chiral Reagent/Process Resulting Chiral Moiety Potential Catalytic Application
Chiral Schiff Base Formation (S)-1-Phenylethylamine Chiral imine Asymmetric reduction, allylic alkylation
Attachment of Chiral Auxiliary Chiral amino alcohol Chiral oxazoline or amino alcohol side chain Enantioselective hydrogenation

These strategies highlight the potential of this compound as a versatile starting material for the synthesis of novel chiral ligands, contributing to the expanding toolbox of asymmetric catalysis.

Advanced Spectroscopic and Structural Elucidation of 4 Oxazol 4 Yl Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone for the structural determination of 4-(Oxazol-4-yl)benzaldehyde in solution. It provides detailed information about the chemical environment of each atom, enabling the unambiguous assignment of the molecular skeleton.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Topology

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and topology of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to piece together the molecular puzzle. science.gov

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show correlations between the adjacent protons on the benzene (B151609) ring and potentially between the protons on the oxazole (B20620) ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (¹JCH). rsc.org This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). rsc.org This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show correlations between the aldehyde proton and the adjacent aromatic carbon, as well as correlations between the protons on the benzene ring and the carbons of the oxazole ring, confirming the link between the two heterocyclic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments for substituted benzene and oxazole rings.

PositionAtom TypePredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
Aldehyde-CHO~10.0~192.0
Benzene-1C-~137.0
Benzene-2,6CH~8.0~130.0
Benzene-3,5CH~7.9~128.0
Benzene-4C-~135.0
Oxazole-2CH~8.4~151.0
Oxazole-4C-~138.0
Oxazole-5CH~8.0~126.0

Table 2: Expected 2D NMR Correlations for Structural Elucidation

ExperimentCorrelated NucleiKey Information Provided
COSYH(Benzene-2,6) ↔ H(Benzene-3,5)Confirms connectivity within the phenyl ring.
HSQCH(Aldehyde) ↔ C(Aldehyde) H(Benzene) ↔ C(Benzene) H(Oxazole) ↔ C(Oxazole)Assigns carbon signals directly attached to protons.
HMBCH(Aldehyde) ↔ C(Benzene-1) H(Benzene-3,5) ↔ C(Benzene-1) H(Benzene-3,5) ↔ C(Benzene-4) H(Oxazole-5) ↔ C(Benzene-4)Establishes the connection between the aldehyde group, the benzene ring, and the oxazole ring.

Advanced NMR for Conformational Analysis and Dynamic Studies

Beyond establishing connectivity, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to investigate the molecule's three-dimensional structure and dynamic behavior in solution. mdpi.com The primary conformational freedom in this compound is the rotation around the single bond connecting the phenyl and oxazole rings.

NOESY experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding. By analyzing the cross-peaks in a NOESY spectrum, it is possible to determine the relative orientation of the two rings. For example, a NOESY correlation between a proton on the oxazole ring (e.g., H-5) and a proton on the benzene ring (e.g., H-3,5) would indicate a conformation where these protons are in close spatial proximity. A detailed conformational study of a related bis-oxazole system demonstrated that analysis of coupling constants and NOE enhancements can reveal the preferred conformations and equilibrium dynamics in solution. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.org For this compound, several types of interactions are expected to play a key role in stabilizing the crystal lattice. Studies on substituted benzaldehyde (B42025) derivatives show that weak C-H···O and C-H···N hydrogen bonds, along with π-π stacking interactions, are common and crucial for the formation of supramolecular networks. nih.govnih.gov

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypePotential DonorPotential AcceptorSignificance
C-H···O Hydrogen BondAromatic C-H, Oxazole C-HAldehyde OxygenDirects the packing arrangement by linking molecules through their carbonyl groups. nih.gov
C-H···N Hydrogen BondAromatic C-H, Aldehyde C-HOxazole NitrogenContributes to the formation of a stable, three-dimensional network. nih.gov
π-π StackingBenzene Ring, Oxazole RingBenzene Ring, Oxazole RingStabilizes the crystal structure through interactions between the electron clouds of the aromatic systems. nih.gov

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice. mdpi.com These different polymorphs can exhibit distinct physical properties. Co-crystallization involves incorporating a second molecular species (a coformer) into the crystal lattice, which can also modify the material's properties. nih.gov

Studying the potential for polymorphism in this compound is important as different polymorphs could arise depending on crystallization conditions such as solvent and temperature. nih.gov Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to screen for and characterize different polymorphic forms. The ability to control polymorph generation is crucial, particularly in the pharmaceutical industry. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can validate the molecular formula of this compound (C₁₀H₇NO₂), which has a calculated exact mass of 173.0477.

Beyond molecular formula validation, mass spectrometry provides structural information through the analysis of fragmentation patterns. whitman.edu Under electron impact (EI) ionization, the molecular ion ([M]⁺˙) is formed, which then undergoes fragmentation into smaller, characteristic ions. The fragmentation of oxazole rings typically involves the loss of CO, followed by the loss of HCN or related fragments. clockss.org Aromatic aldehydes often show prominent peaks corresponding to the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (predicted)Ion StructureProposed Fragmentation Pathway
173[C₁₀H₇NO₂]⁺˙Molecular Ion (M⁺˙)
172[C₁₀H₆NO₂]⁺Loss of H˙ from the aldehyde group (M-1)
145[C₁₀H₇NO]⁺˙Loss of CO from the aldehyde group (M-28)
144[C₉H₆NO]⁺Loss of CHO˙ from the aldehyde group (M-29)
116[C₉H₆N]⁺˙Loss of CO from the [M-CHO]⁺ fragment
105[C₇H₅O]⁺Benzoyl cation, from cleavage of the C-C bond between the rings
77[C₆H₅]⁺Phenyl cation, from loss of CO from the benzoyl cation

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Photophysical Properties

The photophysical properties of this compound, which are dictated by its electronic structure, can be effectively investigated using UV-Vis absorption and fluorescence emission spectroscopy. The molecule incorporates a benzaldehyde moiety attached to an oxazole ring, creating an extended π-conjugated system that is expected to exhibit interesting electronic transition phenomena.

The electronic absorption spectra of oxazole derivatives typically feature strong absorption bands in the UV region. nih.gov For this compound, the conjugation between the phenyl ring and the oxazole ring is anticipated to result in π-π* transitions. The presence of both electron-donating (oxazole ring) and electron-withdrawing (aldehyde group) characteristics can facilitate intramolecular charge transfer (ICT), a property often observed in donor-π-acceptor (D-π-A) structures. nih.gov The absorption maximum (λ_max) is expected to be sensitive to the solvent environment, a phenomenon known as solvatochromism. In polar solvents, a bathochromic (red) shift of the absorption band is often observed for molecules with significant ICT character in their excited state.

Many oxazole derivatives are known to be fluorescent, emitting light upon excitation at their absorption wavelength. researchgate.net The fluorescence properties, including the emission maximum (λ_em), quantum yield (Φ_F), and fluorescence lifetime (τ_F), are also highly dependent on the molecular structure and the surrounding medium. researchgate.net For D-π-A systems like this compound, a large Stokes shift (the difference between the absorption and emission maxima) is often observed, particularly in polar solvents, which is indicative of a more polar excited state compared to the ground state. researchgate.net The fluorescence intensity may also vary with solvent polarity and pH, as protonation or specific interactions can alter the electronic distribution and deactivation pathways of the excited state. nih.gov The study of these properties in various solvents can provide insights into the change in dipole moment upon excitation. researchgate.net

Table 1: Representative Photophysical Data for Substituted Oxazole Derivatives in Different Solvents

Compound ClassSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_F)
Aryloxazole DerivativesToluene~350-400~400-450~50-90Moderate-High
Aryloxazole DerivativesAcetonitrile~360-410~450-520~90-120Moderate
Aryloxazole DerivativesDMSO~370-420~480-550~110-140Low-Moderate
Push-Pull OxazolesDichloromethane~380-430~450-550~70-120High

Note: This table presents typical data ranges for aryloxazole derivatives to illustrate general trends. Specific values for this compound require experimental measurement.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the structural characterization of this compound by identifying its key functional groups and probing intermolecular interactions such as hydrogen bonding.

The IR and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to the vibrational modes of its constituent parts: the benzaldehyde moiety and the oxazole ring.

Key Expected Vibrational Modes:

Aldehyde Group: The most prominent band for the aldehyde group is the C=O stretching vibration, which typically appears as a strong absorption in the IR spectrum between 1680 and 1715 cm⁻¹. docbrown.infonist.gov Its exact position is sensitive to conjugation; for aromatic aldehydes like benzaldehyde, this peak is found at approximately 1700 cm⁻¹. docbrown.info The aldehyde C-H stretching vibration usually gives rise to two weak bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹. docbrown.info

Oxazole Ring: The oxazole heterocycle has a set of characteristic ring stretching vibrations. These include C=N, C=C, and C-O-C stretching modes, which typically appear in the fingerprint region of the spectrum, from approximately 1600 cm⁻¹ down to 1000 cm⁻¹. researchgate.netresearchgate.net Theoretical calculations on oxazole have helped in assigning these complex vibrational frequencies. researchgate.net

Benzene Ring: The substituted benzene ring will show C-H stretching vibrations above 3000 cm⁻¹. docbrown.info Aromatic C=C stretching vibrations will produce several bands in the 1450-1625 cm⁻¹ region. docbrown.info Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 650-900 cm⁻¹ range.

Vibrational spectroscopy is also highly effective for analyzing hydrogen bonding. frontiersin.orgtandfonline.com The frequency of the C=O stretching vibration of the aldehyde is known to shift to lower wavenumbers (a red shift) when it acts as a hydrogen bond acceptor. researchgate.net Similarly, the vibrational modes of the oxazole ring, particularly those involving the nitrogen atom (a potential hydrogen bond acceptor site), can be perturbed by the formation of hydrogen bonds with protic solvents or other donor molecules. researchgate.net By comparing the spectra recorded in non-polar solvents (like hexane or CCl₄) with those in polar, protic solvents (like methanol or water), the extent and nature of hydrogen bonding interactions can be elucidated.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)AssignmentFunctional Group
~3080-3030Medium-WeakStrongC-H StretchAromatic Ring
~2850, ~2750WeakMediumC-H StretchAldehyde (-CHO)
~1705-1685StrongMedium-StrongC=O StretchAldehyde (-CHO)
~1610-1580Medium-StrongStrongC=C Stretch / C=N StretchAromatic/Oxazole Ring
~1580-1450Medium-StrongMediumC=C StretchAromatic Ring
~1300-1000MediumMedium-WeakC-O-C Stretch, Ring ModesOxazole Ring
~900-650StrongWeakC-H Out-of-plane BendAromatic Ring

Note: These are predicted frequency ranges based on data for benzaldehyde and oxazole derivatives. docbrown.infoscispace.com Actual peak positions and intensities must be determined experimentally.

Computational and Theoretical Investigations of 4 Oxazol 4 Yl Benzaldehyde

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry and would be the primary tool for elucidating the intrinsic properties of 4-(Oxazol-4-yl)benzaldehyde.

Conformational Analysis and Energetic Profiles

A crucial first step in the computational analysis of a flexible molecule like this compound is to determine its most stable three-dimensional arrangement, or conformation. The rotation around the single bond connecting the benzaldehyde (B42025) and oxazole (B20620) rings gives rise to different spatial orientations.

A conformational analysis would involve systematically rotating this dihedral angle and calculating the potential energy at each step. This process generates a potential energy surface, from which the global minimum (the most stable conformer) and local minima (other stable, but less favorable, conformers) can be identified. The energy barriers between these conformers, representing the energy required to transition from one to another, would also be determined. This information is critical as the molecular conformation significantly influences its physical, chemical, and biological properties.

Table 1: Hypothetical Torsional Energy Profile Data for this compound

Dihedral Angle (°)Relative Energy (kcal/mol)
02.5
301.0
600.0
901.5
1203.0
1502.0
1802.8

This table is illustrative and represents the type of data that would be generated from a conformational analysis. The values are not based on actual experimental or computational results.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org

For this compound, DFT calculations would be employed to determine the energies and spatial distributions of its HOMO and LUMO. The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO, as the lowest energy orbital without electrons, relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the FMOs would reveal the most likely sites for nucleophilic and electrophilic attack on the molecule. For instance, the regions of the molecule where the HOMO is localized would be susceptible to attack by electrophiles, while areas with high LUMO density would be the preferred sites for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

This table presents hypothetical values to illustrate the expected output of FMO analysis. These are not experimentally verified data.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations would allow for the exploration of the conformational landscape of this compound in a more realistic environment, such as in the presence of a solvent.

By simulating the interactions between the solute molecule and a large number of solvent molecules (e.g., water), researchers can understand how the solvent influences the conformational preferences and dynamics of this compound. For example, solvent molecules can form hydrogen bonds or other non-covalent interactions with the solute, which can stabilize certain conformations over others. MD simulations would provide information on solvation energies, diffusion rates, and the time-evolution of the molecular structure.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. DFT calculations can be used to simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

IR Spectroscopy: Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR spectra, providing a deeper understanding of the molecular vibrations.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure and conformation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Visible absorption, which provides information about the electronic structure and chromophores within the molecule.

The close agreement between predicted and experimental spectra would serve as a validation of the computational model and the predicted molecular structure.

In Silico Modeling for Material Design and Catalytic Activity Prediction

The insights gained from computational studies of this compound could guide its application in material science and catalysis.

Material Design: By understanding the intermolecular interactions, electronic properties, and molecular packing, it is possible to predict how this compound might self-assemble to form novel materials with specific optical or electronic properties. For example, molecules with large hyperpolarizabilities, which can be calculated using quantum chemical methods, are of interest for non-linear optical materials.

Catalytic Activity Prediction: In silico methods can be used to explore the potential of this compound or its derivatives as catalysts or as ligands in catalytic systems. By modeling the interaction of the compound with potential reactants, it is possible to predict reaction pathways, activation energies, and potential catalytic cycles. This predictive power can accelerate the discovery of new and efficient catalysts.

Applications in Advanced Organic Synthesis and Catalysis

4-(Oxazol-4-yl)benzaldehyde as a Building Block for Complex Chemical Architectures

The strategic placement of a reactive aldehyde and a stable heterocyclic ring system within a single molecule positions this compound as a significant building block for creating diverse and complex chemical structures. Its utility spans the synthesis of discrete molecules with potential biological relevance to the construction of larger, highly organized molecular assemblies.

The aldehyde functional group is a cornerstone in the synthesis of heterocyclic compounds, many of which form the core of biologically active molecules. This compound is a suitable substrate for classic condensation and cycloaddition reactions to form a variety of scaffolds.

One of the most prominent applications of aldehydes in this context is the van Leusen oxazole (B20620) synthesis , a powerful method for creating 5-substituted oxazoles by reacting an aldehyde with tosylmethylisocyanide (TosMIC). This reaction proceeds through a [3+2] cycloaddition mechanism, where the aldehyde provides two atoms to the final five-membered ring. Utilizing this compound in this reaction would lead to the synthesis of bis-oxazole structures, which are motifs of interest in medicinal chemistry.

Another key class of compounds accessible from this aldehyde are oxazolones . The Erlenmeyer-Plöchl reaction, for instance, involves the condensation of an aromatic aldehyde with an N-acylglycine (like benzoyl glycine) in the presence of acetic anhydride. This reaction produces an azlactone or oxazolone ring, a scaffold known to be present in molecules with a wide spectrum of biological properties. The use of this compound as the aldehyde component would yield a 4-benzylidene-oxazol-5-one derivative bearing a second oxazole ring.

Furthermore, aldehydes are crucial starting materials for synthesizing chiral oxazolines . These are important heterocyclic compounds and are frequently used as ligands in asymmetric catalysis. Synergistic catalysis systems, often combining a metal and an organocatalyst, can facilitate the reaction between aldehydes and isocyano esters to produce chiral oxazolines with high enantioselectivity. The reaction of this compound with various isocyano esters under such conditions could provide access to a library of novel, optically active oxazoline (B21484) derivatives.

Table 1: Examples of Biologically Relevant Scaffolds Synthesizable from this compound

Scaffold Type General Synthetic Method Key Reagents Potential Product Structure
Bis-Oxazole van Leusen Oxazole Synthesis Tosylmethylisocyanide (TosMIC), Base (e.g., K₂CO₃) Aromatic core linking two oxazole rings
Oxazolone Erlenmeyer-Plöchl Reaction N-Acylglycine, Acetic Anhydride 4-(4-(Oxazol-4-yl)benzylidene)oxazol-5-one
Chiral Oxazoline Asymmetric Cycloaddition Isocyano Esters, Chiral Catalyst System Enantioenriched 2-substituted oxazolines
Benzoxazole (B165842) Condensation/Cyclization 2-Aminophenols 2-(4-(Oxazol-4-yl)phenyl)benzoxazole

Role in Organocatalysis and Asymmetric Synthesis

In the realm of organocatalysis, aldehydes are a cornerstone class of substrates. Asymmetric organocatalysis provides a powerful means to synthesize chiral molecules without the use of metal catalysts. This compound can serve as a prochiral substrate in a variety of these transformations.

For example, in iminium ion catalysis , a chiral secondary amine catalyst (such as a derivative of proline or an imidazolidinone) reacts reversibly with an α,β-unsaturated aldehyde to form a chiral iminium ion. While this compound is not itself an α,β-unsaturated aldehyde, it can be used as the electrophile in reactions catalyzed via enamine activation . In this mode, a chiral secondary amine catalyst reacts with a ketone or another aldehyde to form a nucleophilic enamine, which can then attack the aldehyde group of this compound in an asymmetric aldol (B89426) or Mannich-type reaction.

The aldehyde group is also a suitable reaction partner in other organocatalytic reactions, such as:

Asymmetric Michael additions: Where the aldehyde acts as an electrophile for an enamine or other soft nucleophile.

Asymmetric benzoin condensation: Catalyzed by N-heterocyclic carbenes (NHCs), where two aldehyde molecules couple to form an α-hydroxy ketone.

Asymmetric cycloadditions: Where the aldehyde can act as a dienophile or react with dipoles in enantioselective [3+2] or [4+2] cycloadditions.

The oxazole ring in this compound could influence the stereochemical outcome of these reactions through steric or electronic effects, potentially leading to unique selectivity profiles compared to simpler benzaldehydes.

Precursor for N-Heterocyclic Carbene (NHC) Ligands and other Catalytic Systems

N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in transition metal catalysis and are also powerful organocatalysts in their own right. scripps.edu The synthesis of the most common NHC precursors, imidazolium and imidazolinium salts, frequently starts from an aldehyde. beilstein-journals.org

A standard and atom-economical route involves the condensation of an aldehyde with two equivalents of a primary amine (often a bulky aniline (B41778) derivative like 2,6-diisopropylaniline) and a source for the final carbon of the heterocyclic ring (the precarbenic center). For imidazolium salt synthesis, glyoxal is often used to provide the C4-C5 backbone, followed by cyclization with a C1 source. A more direct approach for some scaffolds involves the reaction of a substituted aldehyde, two equivalents of an amine, and a C1 building block like paraformaldehyde and chlorotrimethylsilane. beilstein-journals.org

Following this logic, this compound can be used to synthesize novel NHC ligands where the oxazolylphenyl group is attached to the C2 carbon of the imidazolium ring. Alternatively, it could be envisioned in the synthesis of more complex, fused NHC systems. For instance, a recently developed L-shaped NHC motif, 3-aminoimidazo[5,1-b]oxazol-5-ylidene, demonstrates the successful fusion of oxazole and imidazole rings to create a novel ligand framework. bham.ac.uk This highlights the potential for incorporating the oxazole moiety of this compound directly into the backbone of an NHC ligand, which could modulate the electronic and steric properties of the resulting metal complexes.

Table 2: Potential NHC Precursors from this compound

NHC Precursor Type General Synthetic Route Key Reagents Potential Substituent Position
Imidazolium Salt Condensation/Cyclization Primary Amine (2 eq.), C1 Source (e.g., Paraformaldehyde/TMSCl) At C2 of the imidazolium ring
Benzimidazolium Salt Condensation with a Phenylenediamine Substituted o-phenylenediamine At C2 of the benzimidazolium ring
Fused Oxazole-Imidazolium Multi-step Annulation Various (e.g., ynamides, nitrenoids) Incorporation into the fused ring system

Development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing Oxazolylbenzaldehyde Linkers

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks linked by strong bonds. The choice of organic linker is critical in defining the structure, porosity, and properties of the resulting framework. osti.gov Aldehyde-functionalized molecules are key building blocks, particularly for COFs, where they react with polyamine linkers to form robust and porous frameworks linked by imine bonds. researchgate.net

This compound is an ideal candidate for a ditopic (two-connecting) linker in COF synthesis. When reacted with multitopic linkers, such as a trigonal triamine (e.g., 1,3,5-tris(4-aminophenyl)benzene) or a tetrahedral tetraamine, it would form a highly ordered, porous 2D or 3D COF, respectively. The condensation reaction between the aldehyde groups and the amine groups forms thermodynamically stable imine linkages, which allow for the self-correction process necessary to form a crystalline material.

The incorporation of the oxazole moiety into the COF backbone is particularly significant. Research has shown that constructing COFs with benzoxazole linkages results in materials with exceptional chemical stability, even in the presence of strong acids and bases. nih.gov These ultrastable benzoxazole-based COFs have been successfully used as metal-free photocatalysts. nih.gov By using this compound as a linker, the resulting imine-linked COF would have oxazole units regularly distributed throughout its pores and framework. This could impart favorable properties such as enhanced stability, specific guest interactions, or photocatalytic activity.

Emerging Roles in Materials Science and Supramolecular Chemistry

Design of Liquid Crystalline Materials Incorporating Oxazolylbenzaldehyde Moieties

The incorporation of heterocyclic rings like oxazole (B20620) into the core of mesogenic molecules is a well-established strategy for designing liquid crystalline materials with specific properties. rsc.orgresearchgate.nettandfonline.comuobaghdad.edu.iq The 4-(Oxazol-4-yl)benzaldehyde moiety can serve as a key building block in the construction of such materials. The inherent rigidity and polarity of the oxazole ring, coupled with the linear geometry of the para-substituted benzene (B151609) ring, are conducive to the formation of liquid crystal phases. researchgate.nettandfonline.com

Derivatives of this compound can be synthesized to form calamitic (rod-shaped) liquid crystals. By extending the molecular structure through the aldehyde group, for instance, by forming Schiff bases or esters, it is possible to create molecules with the necessary aspect ratio to exhibit mesophases like nematic and smectic phases. researchgate.net The presence of the oxazole ring can influence the mesomorphic behavior by affecting the molecular packing and intermolecular interactions. For example, the dipole moment associated with the oxazole ring can lead to specific arrangements of the molecules in the liquid crystalline state. beilstein-journals.org

Research on related oxadiazole-based liquid crystals has shown that these materials can exhibit rich mesophases, high photoluminescence quantum yields, and good electron-transporting abilities. rsc.orgresearchgate.net This suggests that oxazole-containing liquid crystals derived from this compound could also possess interesting optical and electronic properties, making them potentially useful in display technologies and other optoelectronic applications. Studies on symmetrical liquid crystalline compounds with an oxazole core have demonstrated the formation of smectic A (SmA) mesophases. tandfonline.comuobaghdad.edu.iq

The design of these materials often involves the strategic placement of terminal alkyl or alkoxy chains to control the melting and clearing points of the liquid crystalline phases. The table below summarizes the types of liquid crystal phases observed in related heterocyclic compounds, providing a predictive framework for derivatives of this compound.

Heterocyclic CoreObserved Liquid Crystal PhasesPotential for this compound Derivatives
1,3,4-OxadiazoleNematic, Smectic A, Smectic C, ColumnarHigh potential for various mesophases due to structural similarity.
Isoxazole (B147169)Nematic, Smectic CGood potential for nematic and smectic phases.
1,3-OxazoleNematic, Smectic AHigh potential for nematic and smectic phases.

Applications in Organic Electronics (OLEDs, OPVs) and Photonic Materials

While direct applications of this compound in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are not yet widely reported, the structural motifs it contains are of significant interest in the field of organic electronics. The oxazole ring is an electron-deficient heterocycle, which can facilitate electron transport. This property is highly desirable in the electron transport layers (ETLs) of OLEDs and as n-type materials in OPVs.

The benzaldehyde (B42025) group, on the other hand, provides a convenient point for chemical modification, allowing the core structure to be functionalized with other electronically active groups. For example, derivatives of 4-(9H-Carbazol-9-yl)benzaldehyde, a structurally related compound, are utilized in the development of OLEDs and OPVs, where the carbazole (B46965) moiety provides hole-transporting properties. chemimpex.com This highlights the potential of using the benzaldehyde functional group to attach hole-transporting or light-emitting moieties to the oxazole-containing core.

Furthermore, oxadiazole derivatives, which are structurally similar to oxazoles, are well-known for their use as electron-transporters and luminescent materials in OLEDs. researchgate.net This suggests that the this compound scaffold could serve as a promising platform for the development of new materials for organic electronics.

In the realm of photonic materials, oxazole derivatives have been investigated for their nonlinear optical properties, which are important for applications such as two-photon absorption. The extended π-conjugation in derivatives of this compound could lead to significant nonlinear optical responses, making them candidates for use in advanced photonic devices.

Development of Fluorescent Probes and Sensors Based on this compound Scaffolds

The this compound scaffold is a promising platform for the design of fluorescent probes and sensors. The aldehyde group can act as a recognition site for specific analytes through reactions such as Schiff base formation or aldol (B89426) condensation. rsc.orgnih.gov The oxazole ring, as part of a larger conjugated system, can act as a fluorophore.

The general principle behind the design of such probes is that the reaction of the aldehyde group with an analyte modulates the electronic properties of the molecule, leading to a change in its fluorescence emission. This change can be a "turn-on" or "turn-off" of the fluorescence, or a shift in the emission wavelength, which can be used for the detection and quantification of the analyte. nih.govnih.gov

For instance, fluorescent probes for the detection of biothiols, such as cysteine and homocysteine, have been developed based on the reaction of these analytes with an aldehyde group. rsc.org The reaction leads to the formation of a thiazolidine (B150603) or thiazinane ring, which alters the electronic structure of the fluorophore and thus its emission properties. A similar strategy could be employed with probes based on the this compound scaffold.

The photophysical properties of the oxazole core can be tuned by modifying the substituents on the benzene ring or by extending the conjugation of the system. This allows for the development of probes with specific excitation and emission wavelengths, tailored for particular applications, including bioimaging. researchgate.net

The table below outlines the components of a potential fluorescent probe based on the this compound scaffold and their respective functions.

ComponentFunction
4-(Oxazol-4-yl)phenyl groupFluorophore
Aldehyde groupRecognition site for analytes
Substituents on the phenyl ringTuning of photophysical properties

Integration into Responsive Polymeric Systems and Nanomaterials

The aldehyde functionality of this compound makes it a suitable candidate for integration into polymeric systems and for the functionalization of nanomaterials. The aldehyde group can be used to covalently attach the molecule to polymer backbones or to the surface of nanoparticles through various chemical reactions. nih.govresearchgate.netresearchgate.net

For example, polymers containing pendant benzaldehyde groups can be synthesized and subsequently modified by reaction with amine-containing molecules to form Schiff bases. nih.govnih.gov This approach can be used to create responsive polymeric materials, where the properties of the polymer change in response to external stimuli such as pH or the presence of specific chemicals. By incorporating the this compound moiety, it is possible to introduce fluorescence into these polymeric systems, allowing for the development of sensory materials.

In the field of nanomaterials, the functionalization of nanoparticles with organic molecules is a common strategy to impart new properties and functionalities. Benzaldehyde derivatives have been used to functionalize nanoparticles for various applications, including biomedical imaging and catalysis. jsynthchem.comjsynthchem.com The this compound molecule could be attached to the surface of nanoparticles, such as silica (B1680970) or gold nanoparticles, to create fluorescent nanoprobes.

Furthermore, the oxazole moiety itself can be used to anchor the molecule to certain types of nanoparticles. For example, benzoxazole (B165842) derivatives have been used to functionalize magnetic nanoparticles. jsynthchem.com This dual functionality of the this compound molecule, with both the aldehyde and the oxazole ring available for interaction, provides a versatile platform for the creation of advanced nanomaterials.

Self-Assembly Mechanisms and Supramolecular Recognition

The structure of this compound contains several features that can drive self-assembly and participate in supramolecular recognition events. The aromatic rings can engage in π-π stacking interactions, which are a common driving force for the self-assembly of organic molecules. beilstein-journals.org The presence of the heteroatoms in the oxazole ring (nitrogen and oxygen) and the oxygen of the aldehyde group allows for the formation of hydrogen bonds and coordination with metal ions.

These non-covalent interactions can lead to the formation of well-ordered supramolecular structures, such as one-dimensional fibers, two-dimensional sheets, or more complex three-dimensional networks. mdpi.com The aldehyde group can also participate in reversible covalent bond formation, such as the formation of imines, which can be used to control the self-assembly process.

In the context of supramolecular recognition, the this compound molecule can act as a host for guest molecules through a combination of non-covalent interactions. The size and shape of the binding cavity can be tuned by modifying the structure of the molecule, for example, by incorporating it into a larger macrocyclic framework.

The principles of molecular recognition are also central to the development of sensors, as discussed in section 8.3. The selective binding of an analyte to the this compound scaffold through supramolecular interactions can be designed to trigger a measurable output, such as a change in fluorescence. The understanding of these self-assembly and recognition processes is crucial for the rational design of new functional materials based on this versatile chemical compound.

Exploration in Chemical Biology and Pre Medicinal Chemistry

Design and Synthesis of 4-(Oxazol-4-yl)benzaldehyde Analogs for Biological Probes

The design of analogs based on the this compound core is guided by the goal of creating molecular tools to investigate biological systems. This involves introducing a variety of functional groups to modulate properties such as steric bulk, electronics, and hydrogen bonding capacity. The synthesis of these analogs relies on established and modern methods of oxazole (B20620) formation.

Several classical synthetic routes are employed for the construction of the central oxazole ring. These methods allow for the introduction of diversity at different positions of the oxazole core.

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of an α-acylamino ketone. tandfonline.com By varying the starting ketone and the acylating agent, a wide range of 2,5-disubstituted oxazoles can be prepared.

Van Leusen Oxazole Synthesis : A versatile one-pot reaction, the Van Leusen synthesis combines an aldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions to form the oxazole ring. nih.govijpsonline.com This method is particularly useful for generating 5-substituted oxazoles from various aldehydes. mdpi.com Modifications to this reaction allow for the synthesis of 4,5-disubstituted oxazoles. mdpi.com

Fischer Oxazole Synthesis : This route utilizes the reaction of cyanohydrins with aldehydes to form the oxazole structure. tandfonline.com

Bredereck Reaction : This synthesis produces oxazole derivatives by reacting α-haloketones with amides. ijpsonline.com

These foundational methods can be adapted to produce analogs of this compound. For instance, to create analogs with substitutions on the phenyl ring, a substituted benzaldehyde (B42025) can be used as a starting material in the Van Leusen synthesis. To introduce substituents at the 2- or 5-position of the oxazole ring, the Robinson-Gabriel synthesis offers a flexible approach by allowing for different α-acylamino ketone precursors.

Modern synthetic strategies, including metal-catalyzed cross-coupling reactions, further expand the accessible chemical space. For example, a pre-formed oxazole bearing a halogen can be coupled with various boronic acids (Suzuki coupling) or other organometallic reagents to introduce diverse aryl or alkyl groups. tandfonline.com

Table 1: Synthetic Methodologies for Oxazole Analog Construction

Synthesis Method Starting Materials Key Features & Analog Diversity
Robinson-Gabriel Synthesis α-Acylamino ketones Allows for substitution at C2 and C5 of the oxazole ring.
Van Leusen Synthesis Aldehydes, Tosylmethyl isocyanide (TosMIC) Primarily yields 5-substituted oxazoles; modifications allow 4,5-disubstitution.
Fischer Synthesis Cyanohydrins, Aldehydes Classic method for oxazole formation.
Metal-Catalyzed Coupling Halogenated oxazoles, Boronic acids/esters Enables late-stage functionalization to add diverse groups to the core scaffold.

Structure-Activity Relationship (SAR) Studies of Functionalized Oxazolylbenzaldehydes (Focus on Chemical Modifications and Synthesis)

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical modifications to a scaffold like this compound influence its biological activity. By synthesizing a library of analogs and evaluating their effects on a biological target, researchers can identify key pharmacophores and optimize lead compounds. semanticscholar.org

For oxazole-based compounds, SAR studies have revealed several general principles:

Substitution on Phenyl Rings : The nature and position of substituents on the phenyl ring significantly impact activity. Electron-withdrawing groups (e.g., halogens, nitro groups) can alter the electronic properties of the molecule, potentially enhancing interactions with biological targets or improving metabolic stability. ijmpr.in Conversely, electron-donating groups (e.g., methoxy (B1213986), alkyl groups) can also modulate activity, often by participating in different binding interactions. ijmpr.in For example, in a series of benzylidene-oxazolones, the presence of dimethoxy and trimethoxy groups on the phenyl ring was found to enhance anticancer activity. ijmpr.in

Substitution on the Oxazole Ring : The substitution pattern on the oxazole ring itself plays a critical role in defining biological effects. iajps.com The reactivity of the oxazole ring towards electrophilic substitution is generally C5 > C4 > C2, unless activating groups are present. semanticscholar.org The C2 position is often a target for modification, as substituents here can project into solvent-exposed regions or specific pockets of a binding site.

Bioisosteric Replacement : The oxazole ring can serve as a bioisostere for other five-membered heterocycles like thiazole (B1198619) or imidazole. wikipedia.org Synthesizing analogs where the oxazole is replaced by a thiazole, for instance, can provide insights into the importance of the oxygen heteroatom for activity. Such studies have shown that replacing the oxazole with a thiazole can significantly alter the biological profile of a compound. wikipedia.org

The synthesis of these functionalized analogs is achieved using the methods described in the previous section. A systematic approach involves creating a matrix of compounds with variations at each accessible position to comprehensively map the SAR.

Table 2: General SAR Findings for Functionalized Oxazole Derivatives

Modification Site Type of Modification General Impact on Biological Activity
Phenyl Ring Electron-Withdrawing Groups (e.g., -Cl, -NO₂) Often enhances activity by altering electronic distribution and metabolic stability.
Electron-Donating Groups (e.g., -OCH₃, -CH₃) Can improve binding affinity depending on the target's binding pocket.
Oxazole Ring Substitution at C2, C4, or C5 Directly influences orientation and interaction with the target protein.
Core Scaffold Bioisosteric Replacement (e.g., Oxazole → Thiazole) Can significantly alter or abolish activity, highlighting the role of the heteroatoms.

Mechanistic Studies of Interactions with Biological Targets (from a chemical perspective)

From a chemical standpoint, the mechanism by which this compound analogs interact with their biological targets is governed by a combination of non-covalent interactions. The oxazole scaffold is adept at participating in these interactions due to its unique electronic and structural features. tandfonline.comrsc.org

Hydrogen Bonding : The nitrogen atom at position 3 of the oxazole ring is a hydrogen bond acceptor. tandfonline.com This allows it to form specific hydrogen bonds with amino acid residues (e.g., serine, threonine, lysine) in an enzyme's active site or a receptor's binding pocket. The oxygen atom can also participate as a hydrogen bond acceptor.

Dipole and Coordination Interactions : The heteroatoms in the oxazole ring create a dipole moment, which can guide the molecule's orientation and interaction with polar regions of a biological target. In some cases, the oxazole nitrogen can coordinate with metal ions present in metalloenzymes.

The specific combination and geometry of these interactions determine the analog's affinity and selectivity for its target. For instance, oxazole derivatives have been identified as inhibitors of various enzymes, including protein kinases, DNA topoisomerases, and cyclooxygenases (COX). nih.govbenthamdirect.commdpi.com In these cases, the oxazole core often serves as a central scaffold that correctly positions the substituted phenyl rings and other functional groups to engage with key residues in the enzyme's active site, leading to inhibition of its catalytic function.

Chemo-Enzymatic Synthesis of Biologically Relevant Derivatives

Chemo-enzymatic synthesis combines the strengths of traditional organic chemistry with the high selectivity and mild reaction conditions offered by biocatalysts. While specific chemo-enzymatic routes for this compound are not widely documented, principles from the biosynthesis of natural products and related enzymatic transformations can be applied to develop such strategies.

The biosynthesis of Thiazole/Oxazole-Modified Microcins (TOMMs), a class of natural products, provides a blueprint for the enzymatic formation of the oxazole ring. nih.govfigshare.com This process involves two key enzymatic steps:

Cyclodehydration : An ATP-dependent cyclodehydratase enzyme catalyzes the cyclization of serine or threonine residues in a precursor peptide to form an oxazoline (B21484) ring. nih.gov

Dehydrogenation : A flavin mononucleotide (FMN)-dependent dehydrogenase then oxidizes the oxazoline to the aromatic oxazole. nih.govfigshare.com

Harnessing these or similar enzymes could enable the synthesis of oxazole-containing building blocks under environmentally benign conditions. For example, a synthetic precursor containing a serine residue could be enzymatically converted to an oxazole-containing intermediate, which could then be further modified using traditional chemical methods.

Other enzymatic approaches could involve the use of oxidoreductases, such as vanillyl alcohol oxidases (VAOs), which have been shown to catalyze the formation of other heterocyclic compounds. researchgate.net Lipases are also commonly used for the kinetic resolution of chiral intermediates, which could be valuable in synthesizing enantiomerically pure derivatives if chiral centers are introduced into the analogs. This approach allows for the creation of complex, biologically relevant molecules with high stereoselectivity, a feature that is often difficult to achieve through purely chemical synthesis. researchgate.net

Future Research Trajectories and Challenges for 4 Oxazol 4 Yl Benzaldehyde

Advanced Synthetic Strategies for Enhanced Efficiency and Selectivity

The practical utility of 4-(Oxazol-4-yl)benzaldehyde is fundamentally linked to the efficiency and selectivity of its synthesis. While classical methods like the Robinson-Gabriel and Fischer oxazole (B20620) syntheses provide foundational routes, future research must focus on developing more sophisticated and streamlined strategies. researchgate.net Modern advancements aim to improve yield, reduce reaction times, minimize waste, and allow for precise control over molecular architecture.

Key areas of development include leveraging powerful one-pot reactions, such as the van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC) in a single step. nih.govnih.gov Recent adaptations of this method, including the use of ionic liquids as recyclable solvents or microwave-assisted protocols, offer significant enhancements in efficiency and align with the principles of green chemistry. mdpi.comijpsonline.comacs.org Furthermore, the development of novel catalytic systems is paramount. This includes exploring earth-abundant metal catalysts or even metal-free organocatalysts to drive the cyclization and functionalization steps, thereby improving the sustainability profile of the synthesis. nih.gov

Synthetic StrategyDescriptionPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisUtilizes microwave irradiation to rapidly heat the reaction mixture, accelerating reaction rates.Drastically reduced reaction times (minutes vs. hours), often higher yields, and enhanced purity. mdpi.comacs.orgOptimization of solvent and base conditions under microwave irradiation for the van Leusen reaction.
Ultrasound-Assisted Synthesis (Sonochemistry)Employs high-frequency sound waves to induce acoustic cavitation, which enhances mass transfer and reaction rates.Improved yields, shorter reaction times, and can often be performed at lower temperatures. ijpsonline.comnih.govExploring sonochemical methods for key bond-forming steps in oxazole synthesis.
Continuous Flow ChemistryReactions are performed in a continuously flowing stream within a microreactor rather than in a batch flask.Superior heat and mass transfer, enhanced safety for hazardous reactions, ease of scalability, and potential for automation. acs.orgacs.orgresearchgate.netDesign and optimization of a multi-step flow process for the synthesis and purification of this compound. nih.gov
Novel CatalysisDevelopment of new catalysts (e.g., phosphonium (B103445) acidic ionic liquids, photocatalysts) to facilitate the reaction under milder conditions.Increased efficiency, potential for catalyst recycling, and avoidance of harsh reagents or solvents. nih.govScreening for highly active and recyclable catalysts for the condensation of 2-aminophenol (B121084) precursors with aldehydes.

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond its synthesis, the future of this compound chemistry lies in uncovering novel ways to functionalize and transform the molecule. The compound possesses multiple reactive sites: the aldehyde group, the C2, and C5 positions of the oxazole ring, and the phenyl ring. Exploring the unique reactivity at each site can unlock pathways to entirely new classes of compounds.

A significant frontier is the direct C-H bond activation of the oxazole ring. researchgate.net Transition-metal-catalyzed methods could enable the direct arylation, alkenylation, or alkylation at the C2 or C5 positions without the need for pre-functionalized starting materials, offering a more atom-economical approach to diversification. organic-chemistry.orgacs.orgbeilstein-journals.org Another promising avenue is the exploration of the oxazole ring as a diene in Diels-Alder reactions. clockss.orgwikipedia.org This cycloaddition chemistry could be harnessed to construct complex polycyclic systems, such as pyridine (B92270) derivatives, which are prevalent in pharmaceuticals. pharmaguideline.com

The aldehyde functional group also presents opportunities for unprecedented transformations beyond standard carbonyl chemistry. For instance, its use in novel peptide-catalyzed direct aldol (B89426) reactions could lead to the highly enantioselective formation of complex chiral molecules. acs.org Synergistic catalytic approaches, combining organocatalysis, photoredox, and metal catalysis, could enable novel desaturative pathways to assemble highly substituted aromatic aldehydes from saturated precursors, a strategy that could be adapted for derivatives of this compound. nih.gov

Reactive SiteTransformation TypeDescriptionPotential Outcome
Oxazole C2/C5 PositionDirect C-H Arylation/AlkenylationPalladium or other transition-metal catalysts are used to directly couple aryl or vinyl groups to the C-H bonds of the oxazole ring. organic-chemistry.orgacs.orgRapid access to a library of diversely substituted oxazole derivatives for screening.
Oxazole RingDiels-Alder CycloadditionThe oxazole acts as a diene, reacting with dienophiles (e.g., alkynes, alkenes) to form bicyclic intermediates that can rearrange to pyridines or furans. clockss.orgwikipedia.orgSynthesis of novel, complex heterocyclic systems for pharmaceutical applications.
Aldehyde GroupEnantioselective Aldol ReactionsUtilizing chiral catalysts (e.g., small peptides) to control the stereochemistry of C-C bond formation. acs.orgCreation of optically pure, complex molecules with defined three-dimensional structures.
Entire MoleculePhotochemical UncagingDesigning derivatives where the aldehyde is "caged" by a photolabile group, allowing for its release upon exposure to light. mdpi.comDevelopment of probes for chemical biology where a reactive species can be released with spatiotemporal control.
Oxazole C2 PositionDeprotonation/FunctionalizationThe C2 proton is the most acidic on the oxazole ring and can be removed with a strong base, allowing for subsequent reaction with electrophiles. wikipedia.orgpharmaguideline.comSelective introduction of a wide range of functional groups at a specific position.

Integration with Artificial Intelligence and Machine Learning for Rational Design and Discovery

The convergence of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) represents a paradigm shift in how molecules are designed and synthesized. beilstein-journals.orgsemanticscholar.org For this compound, these computational tools offer immense potential to accelerate discovery. ML algorithms can be trained on large reaction datasets to predict the optimal conditions—such as catalyst, solvent, temperature, and reagents—for its synthesis, drastically reducing the experimental effort required for optimization. beilstein-journals.org

Addressing Scalability and Sustainability in Practical Applications

For any promising compound to move from the laboratory to industrial application, its synthesis must be both scalable and sustainable. Future research on this compound must address these challenges head-on. Scalability involves not just increasing reaction volume but also ensuring safety, consistency, and cost-effectiveness.

A key technology in this domain is continuous flow chemistry. researchgate.net By moving the synthesis from large batch reactors to small, continuous-flow systems, chemists can achieve better control over reaction parameters, improve safety by minimizing the volume of hazardous reagents at any given time, and facilitate easier scale-up by simply running the system for longer. acs.orgacs.org Automated flow systems can even integrate reaction, workup, and purification steps, creating a highly efficient, end-to-end manufacturing process. nih.gov

Sustainability, or "green chemistry," is an equally critical consideration. researchgate.net This involves designing synthetic routes that minimize waste, avoid toxic solvents and reagents, and use renewable resources where possible. Future work should focus on adapting syntheses to use greener solvents like water or ionic liquids, employing highly efficient and recyclable catalysts, and designing processes with high atom economy. ijpsonline.comresearchgate.net For instance, developing a synthetic route that uses a water-based medium and a recoverable catalyst would represent a significant step towards a truly sustainable production method for this compound and its derivatives. semanticscholar.org

Interdisciplinary Research Fusing Chemical Synthesis with Emerging Technologies

The full potential of this compound and its derivatives will be unlocked not by synthetic chemists alone, but through robust interdisciplinary collaborations. The future of molecular science is integrative, requiring a fusion of expertise from chemistry, biology, engineering, and data science.

For example, the design of new therapeutic agents based on this scaffold will require a synergistic effort between synthetic chemists who create the molecules, computational chemists and data scientists who use AI to predict their properties, and pharmacologists and biologists who test their efficacy and mechanism of action in biological systems. semanticscholar.orgresearchgate.net Similarly, the development of new materials, such as organic light-emitting diodes (OLEDs) or sensors, will necessitate collaboration between chemists and materials scientists to correlate molecular structure with functional properties.

Furthermore, the integration of automated synthesis platforms, driven by machine learning algorithms, will require the expertise of chemical engineers and roboticists to build and operate these "self-driving laboratories." beilstein-journals.org This interdisciplinary approach, where data generation, hypothesis testing, and molecular synthesis are seamlessly integrated in an automated loop, represents the ultimate trajectory for research in this field. It promises to accelerate the discovery-to-application pipeline, enabling the rapid development of functional molecules tailored for the grand challenges in medicine and technology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Oxazol-4-yl)benzaldehyde?

  • The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-hydroxybenzaldehyde with chloromethyloxazole derivatives in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF. Purification is achieved through crystallization using ethanol or flash chromatography .

Q. How is this compound characterized in academic research?

  • Characterization involves:

  • TLC for reaction monitoring.
  • FTIR to confirm the aldehyde group (C=O stretch ~1700 cm⁻¹) and oxazole ring vibrations.
  • NMR spectroscopy (¹H and ¹³C) for structural elucidation (e.g., aldehyde proton resonance ~10 ppm).
  • Elemental analysis to verify composition .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles), work in a fume hood due to volatility, and avoid inhalation/skin contact. In case of exposure:

  • Eye contact: Flush with water for 15 minutes.
  • Skin contact: Wash with soap and water, remove contaminated clothing.
  • Ingestion: Rinse mouth and seek medical attention immediately .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in substitution reactions?

  • Strategies include:

  • Using excess chloromethyloxazole to drive the reaction.
  • Employing anhydrous conditions and catalytic potassium iodide (Finkelstein mechanism) to enhance reactivity.
  • Optimizing solvent polarity (e.g., DMF or DMSO) to stabilize transition states .

Q. What analytical methods resolve contradictions in spectroscopic data for this compound?

  • Cross-validate using high-resolution mass spectrometry (HRMS) for exact molecular weight.
  • Employ 2D NMR techniques (e.g., COSY, HSQC) to confirm connectivity.
  • Conduct HPLC purity analysis to identify impurities affecting spectral clarity .

Q. How do electronic effects of the oxazole ring influence this compound's reactivity?

  • The electron-withdrawing nature of the oxazole ring increases the electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., hydrazone formation). Substituents on the oxazole (e.g., methyl groups) modulate steric hindrance and electronic density, affecting reaction rates .

Q. What catalytic systems improve cross-coupling reactions involving this compound?

  • Palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) are effective in Suzuki-Miyaura couplings.
  • Optimize reaction parameters:

  • Temperature (80–100°C).
  • Base selection (e.g., K₂CO₃) to deprotonate intermediates.
  • Use of aryl boronic acids as coupling partners .

Q. What biological activities are reported for derivatives of this compound?

  • Derivatives exhibit antimicrobial and anticancer properties. For instance:

  • Oxadiazole analogs inhibit tubulin polymerization, inducing apoptosis in cancer cells.
  • Schiff base derivatives show antibacterial activity against Gram-positive strains .

Methodological Considerations

  • Data-Driven Experimental Design:

    • For synthetic studies, compare yields under varying conditions (solvent, catalyst, temperature) using design-of-experiment (DoE) approaches.
    • In biological assays, include positive controls (e.g., doxorubicin for cytotoxicity) and validate mechanisms via Western blotting or flow cytometry .
  • Handling Contradictions:

    • If NMR spectra show unexpected peaks, re-examine purification steps (e.g., column chromatography gradients) to remove byproducts.
    • For inconsistent bioactivity results, verify compound stability under assay conditions (e.g., DMSO concentration, pH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.